molecular formula C16H14ClN3OS B2728723 2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2034269-38-8

2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2728723
CAS No.: 2034269-38-8
M. Wt: 331.82
InChI Key: LMWMDTHESKGOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties among others. A review on the synthesis of pyrazole heterocycles highlights their significance as pharmacophores in medicinal chemistry, underlining their utility as synthons in organic synthesis and their widespread biological activities (A. M. Dar & Shamsuzzaman, 2015). These derivatives serve as crucial templates for the development of new therapeutic agents, illustrating the potential research applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chlorobenzamide in drug discovery and design.

Benzothiazole Derivatives as Therapeutic Agents

Benzothiazole and its derivatives, similar in structural complexity to the compound of interest, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, akin to the complex structure of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chlorobenzamide, have been reviewed for their medicinal properties including anticancer, anti-inflammatory, and anti-infectious activities (S. Cherukupalli et al., 2017). These findings suggest avenues for investigating the compound as a potential precursor for novel drug development.

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Recent advances in multicomponent reactions (MCRs) for the synthesis of pyrazole derivatives emphasize their therapeutic potential, particularly in creating biologically active molecules. This approach underscores the versatility of pyrazole derivatives in pharmaceutical chemistry, suggesting that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chlorobenzamide could be synthesized through similar methods for various biological applications (Diana Becerra et al., 2022).

Properties

IUPAC Name

2-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-13-6-2-1-5-12(13)16(21)18-11-14(15-7-3-10-22-15)20-9-4-8-19-20/h1-10,14H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWMDTHESKGOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.